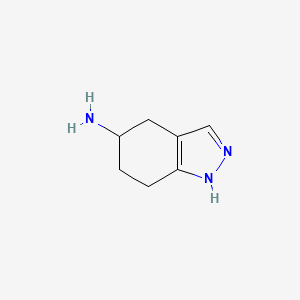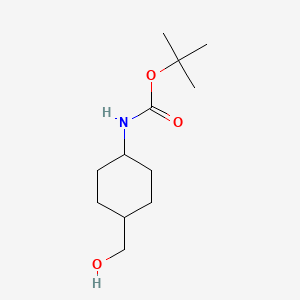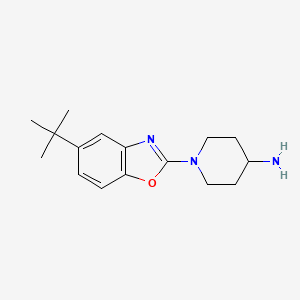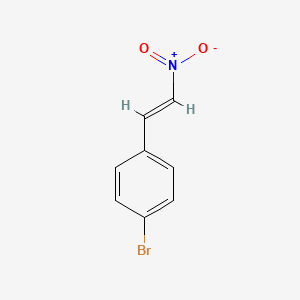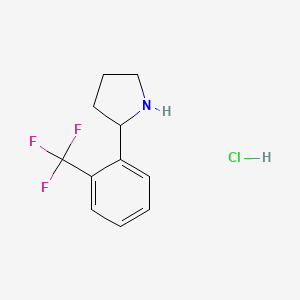
2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
“2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 524674-04-2 . It has a molecular weight of 251.68 . The compound is an off-white powder and is stored at temperatures between 0-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride . The InChI code for this compound is 1S/C11H12F3N.ClH/c12-11(13,14)9-5-2-1-4-8(9)10-6-3-7-15-10;/h1-2,4-5,10,15H,3,6-7H2;1H .Physical And Chemical Properties Analysis
The compound is an off-white powder . It has a molecular weight of 251.68 . The storage temperature for this compound is between 0-8°C .Wissenschaftliche Forschungsanwendungen
Pyrrolidine as a Key Scaffold in Drug Discovery
Pyrrolidine, a core component of 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride, is widely recognized for its significance in medicinal chemistry, particularly in drug discovery. Its utility stems from its saturated scaffold, which allows for efficient exploration of the pharmacophore space due to its sp^3 hybridization. This feature, coupled with its contribution to stereochemistry and the non-planarity of the ring, enhances three-dimensional (3D) molecule coverage, a phenomenon known as "pseudorotation". The versatility of the pyrrolidine ring is demonstrated through its presence in various bioactive molecules that exhibit target selectivity. This includes derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. The review by Li Petri et al. (2021) delves into the structural and biological diversity of compounds bearing the pyrrolidine ring, highlighting its pivotal role in the synthesis of novel compounds with varied biological profiles (Li Petri et al., 2021).
Pyrrolidine Derivatives in Pharmacology
The pharmacological landscape is enriched by the derivatives of pyrrolidine, which are explored for their therapeutic potential. For instance, the synthesis of 3-pyrrolin-2-ones from pyrrolidine and its analogs opens avenues for the creation of compounds with significant biological activity. This synthesis pathway, as reviewed by Pelkey et al. (2015), is crucial for generating natural products and materials with diverse pharmacological actions. The review encapsulates various synthetic strategies, highlighting the adaptability of the pyrrolidine structure in medicinal chemistry (Pelkey et al., 2015).
Pyrrolidine in Surfactant Chemistry
Beyond pharmacological applications, pyrrolidine and its derivatives demonstrate significant utility in surfactant chemistry. The incorporation of the pyrrolidine structure into surfactants enhances their performance by improving water solubility, compatibility, and solvency. This is largely due to the electronegativity of the pyrrolidone carbonyl oxygen, which facilitates interactions with anionic surfactants through ion pairing. The review by Login (1995) provides a comprehensive overview of pyrrolidone-based surfactants, elucidating the chemistry and performance enhancements brought about by the pyrrolidone functional group in various surfactant structures (Login, 1995).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-2-1-4-8(9)10-6-3-7-15-10;/h1-2,4-5,10,15H,3,6-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDMORWJFZBMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B3024271.png)
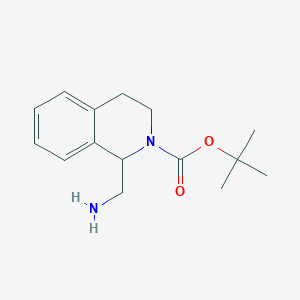
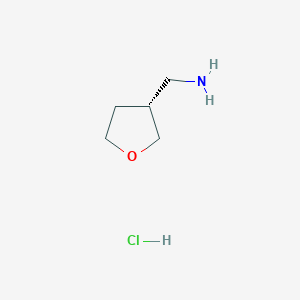
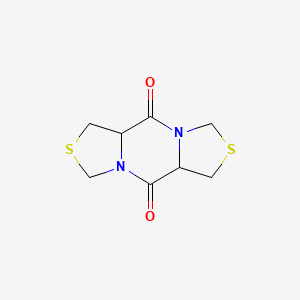
![3-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride](/img/structure/B3024278.png)
![1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B3024280.png)
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B3024281.png)
